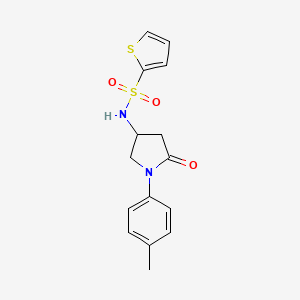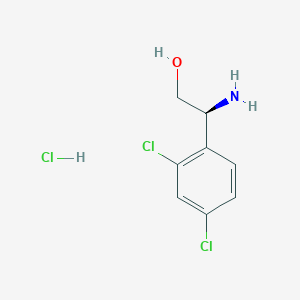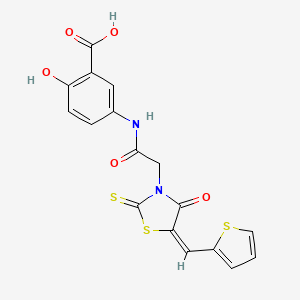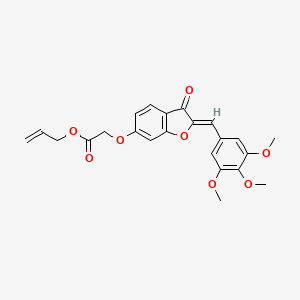
N-(5-oxo-1-(p-tolyl)pyrrolidin-3-yl)thiophene-2-sulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(5-oxo-1-(p-tolyl)pyrrolidin-3-yl)thiophene-2-sulfonamide, also known as TTP488, is a small molecule drug that has shown potential in treating neurodegenerative diseases such as Alzheimer's disease. TTP488 has been extensively studied for its mechanism of action and its potential therapeutic applications.
作用机制
N-(5-oxo-1-(p-tolyl)pyrrolidin-3-yl)thiophene-2-sulfonamide works by binding to a receptor called RAGE (receptor for advanced glycation end products). RAGE is involved in the inflammatory response and has been shown to play a role in the development of Alzheimer's disease. By binding to RAGE, N-(5-oxo-1-(p-tolyl)pyrrolidin-3-yl)thiophene-2-sulfonamide can reduce inflammation and reduce the levels of amyloid beta in the brain.
Biochemical and Physiological Effects:
N-(5-oxo-1-(p-tolyl)pyrrolidin-3-yl)thiophene-2-sulfonamide has been shown to have a number of biochemical and physiological effects. Studies have shown that N-(5-oxo-1-(p-tolyl)pyrrolidin-3-yl)thiophene-2-sulfonamide can reduce inflammation, improve cognitive function, and reduce the levels of amyloid beta in the brain. N-(5-oxo-1-(p-tolyl)pyrrolidin-3-yl)thiophene-2-sulfonamide has also been shown to have neuroprotective effects, protecting neurons from damage and death.
实验室实验的优点和局限性
N-(5-oxo-1-(p-tolyl)pyrrolidin-3-yl)thiophene-2-sulfonamide has a number of advantages for lab experiments. It is a small molecule drug that can be easily synthesized and administered. N-(5-oxo-1-(p-tolyl)pyrrolidin-3-yl)thiophene-2-sulfonamide has also been extensively studied, with a large body of research available on its mechanism of action and potential therapeutic applications. However, N-(5-oxo-1-(p-tolyl)pyrrolidin-3-yl)thiophene-2-sulfonamide also has some limitations for lab experiments. It has been shown to have limited efficacy in clinical trials, and there is still much to be learned about its potential side effects and long-term safety.
未来方向
There are a number of future directions for research on N-(5-oxo-1-(p-tolyl)pyrrolidin-3-yl)thiophene-2-sulfonamide. One area of focus is on improving its efficacy in treating Alzheimer's disease. Researchers are also exploring the potential of N-(5-oxo-1-(p-tolyl)pyrrolidin-3-yl)thiophene-2-sulfonamide in treating other neurodegenerative diseases such as Parkinson's disease and Huntington's disease. Another area of focus is on understanding the long-term safety of N-(5-oxo-1-(p-tolyl)pyrrolidin-3-yl)thiophene-2-sulfonamide and its potential side effects. Overall, N-(5-oxo-1-(p-tolyl)pyrrolidin-3-yl)thiophene-2-sulfonamide shows promise as a potential therapeutic agent for neurodegenerative diseases, and further research is needed to fully understand its potential.
合成方法
N-(5-oxo-1-(p-tolyl)pyrrolidin-3-yl)thiophene-2-sulfonamide can be synthesized using a multi-step process that involves the reaction of pyrrolidine with toluene, followed by the reaction of the resulting compound with thiophene-2-sulfonyl chloride. The final step involves the oxidation of the intermediate compound to produce N-(5-oxo-1-(p-tolyl)pyrrolidin-3-yl)thiophene-2-sulfonamide.
科学研究应用
N-(5-oxo-1-(p-tolyl)pyrrolidin-3-yl)thiophene-2-sulfonamide has been extensively studied for its potential therapeutic applications in treating Alzheimer's disease. Studies have shown that N-(5-oxo-1-(p-tolyl)pyrrolidin-3-yl)thiophene-2-sulfonamide can reduce the levels of amyloid beta, a protein that forms plaques in the brains of Alzheimer's patients. N-(5-oxo-1-(p-tolyl)pyrrolidin-3-yl)thiophene-2-sulfonamide has also been shown to improve cognitive function in animal models of Alzheimer's disease.
属性
IUPAC Name |
N-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]thiophene-2-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O3S2/c1-11-4-6-13(7-5-11)17-10-12(9-14(17)18)16-22(19,20)15-3-2-8-21-15/h2-8,12,16H,9-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFAQSMZJJAVQFG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2CC(CC2=O)NS(=O)(=O)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-oxo-1-(p-tolyl)pyrrolidin-3-yl)thiophene-2-sulfonamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![2-(Piperazin-1-ylmethyl)thieno[3,2-d]pyrimidin-4(3H)-one dihydrochloride](/img/structure/B2790555.png)


![2-{[3-(1H-pyrrol-1-yl)-2-thienyl]carbonyl}-N-[3-(trifluoromethyl)phenyl]-1-hydrazinecarboxamide](/img/structure/B2790559.png)
![1-[4-methyl-6-(methylsulfanyl)-2-(thiophen-2-yl)pyrimidine-5-carbonyl]-2,3-dihydro-1H-indole](/img/structure/B2790560.png)

![(Z)-3-[3-(4-cyclohexylphenyl)-1-phenylpyrazol-4-yl]-2-(2,4-dichlorophenyl)prop-2-enenitrile](/img/structure/B2790562.png)


![2-Cyclopropyl-N-[2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]ethyl]-6-methylpyrimidine-4-carboxamide](/img/structure/B2790566.png)
![4-Cyclobutyl-6-[4-(6-methoxypyrimidin-4-yl)piperazin-1-yl]pyrimidine](/img/structure/B2790568.png)